molecular formula C7H11BrCl2N2O B8268769 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride

2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B8268769
M. Wt: 289.98 g/mol
InChI Key: GJYBMOQPVKVJDR-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride is a halogenated pyridine derivative featuring an ethanamine backbone linked via an ether group to a 5-bromo-substituted pyridin-2-yl ring. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₀BrCl₂N₂O, with a molecular weight of 288.91 g/mol (calculated). The bromine atom at the pyridine’s 5-position and the ether oxygen at the 2-position are critical to its electronic and steric properties .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)oxyethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-6-1-2-7(10-5-6)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYBMOQPVKVJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

5-Bromo-2-fluoropyridine reacts with ethylene glycol under basic conditions (K₂CO₃, DMF, 80°C) to form 2-[(5-bromopyridin-2-yl)oxy]ethanol. The fluorine atom’s high leaving-group aptitude facilitates substitution, yielding 85–90% product. However, competing hydrolysis may occur if moisture is present.

Mitsunobu Reaction

For less reactive substrates, the Mitsunobu reaction ensures efficient ether formation. A mixture of 5-bromo-2-hydroxypyridine, triphenylphosphine, diethyl azodicarboxylate (DEAD), and ethanol in THF at 0°C produces 2-[(5-bromopyridin-2-yl)oxy]ethanol in 92% yield. This method avoids harsh bases but requires stoichiometric reagents, increasing costs.

Conversion to Primary Amine

The hydroxyl group of 2-[(5-bromopyridin-2-yl)oxy]ethanol is transformed into an amine via azide intermediacy or reductive amination.

Azide Synthesis and Reduction

Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) converts the alcohol to a mesylate, which undergoes nucleophilic displacement with sodium azide (NaN₃) in DMF at 60°C. Subsequent Staudinger reduction using triphenylphosphine (PPh₃) in wet THF yields 2-[(5-bromopyridin-2-yl)oxy]ethan-1-amine. Typical yields range from 70–75%, with residual azide impurities requiring careful purification.

Reductive Amination

An alternative one-pot method employs reductive amination of 2-[(5-bromopyridin-2-yl)oxy]acetaldehyde. The aldehyde, generated via oxidation of the alcohol (e.g., using pyridinium chlorochromate), reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This approach achieves 80% yield but necessitates precise pH control to avoid over-reduction.

Dihydrochloride Salt Formation

The free amine is protonated using hydrochloric acid (HCl) in a solvent system that ensures solubility and crystallinity.

Acidic Precipitation

A solution of 2-[(5-bromopyridin-2-yl)oxy]ethan-1-amine in ethanol is treated with concentrated HCl (37%) at 0°C, yielding the dihydrochloride salt as a white precipitate. Filtration and drying under vacuum provide the final product in 95% purity. Excess HCl is removed via azeotropic distillation with toluene.

Solvent Screening

Optimal salt formation occurs in polar aprotic solvents like acetone or ethyl acetate. A study comparing solvents found that acetone-HCl mixtures (2:1 v/v) produced crystals with the highest melting point (198–200°C) and minimal hygroscopicity.

Reaction Optimization and Challenges

Byproduct Mitigation

During ether formation, competing hydrolysis of the bromopyridine ring can generate 5-bromo-2-pyridone. Adding molecular sieves (3Å) to absorb water reduces this side reaction from 15% to <5%.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to install the bromine post-ether formation. However, this method requires pre-functionalized substrates and offers no significant yield improvement over traditional bromination.

Analytical Characterization

Key characterization data for intermediates and the final product are summarized below:

CompoundMelting Point (°C)1H^1H NMR (δ, ppm)HPLC Purity (%)
5-Bromo-2-methoxypyridine56–588.21 (d, 1H), 7.45 (dd, 1H)98.5
2-[(5-Bromopyridin-2-yl)oxy]ethanol102–1044.55 (t, 2H), 3.85 (q, 2H)97.8
Dihydrochloride salt198–2003.12 (t, 2H), 4.40 (t, 2H)99.1

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for bromination and azide reduction steps, reducing reaction times by 50% compared to batch processes. Environmental concerns drive efforts to replace sodium azide with safer alternatives, such as hydroxylamine-O-sulfonic acid, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Study: Anticancer Agents
Research has indicated that brominated pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways .

Biological Studies

In biological systems, this compound is employed to investigate enzyme interactions and receptor binding mechanisms. The presence of the bromine atom enhances its ability to bind selectively to certain biological targets.

Case Study: Enzyme Interaction
Studies have demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, thus providing insights into potential therapeutic applications .

Industrial Applications

The compound is also used in the production of specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-[(6-Chloropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride (CAS 2270912-73-5)
  • Molecular Formula : C₇H₁₁Cl₃N₂O
  • Molecular Weight : 245.54 g/mol
  • Key Differences :
    • Chlorine replaces bromine at the pyridine’s 6-position.
    • Ether linkage at pyridin-3-yl instead of 2-yl.
  • Implications : Reduced molecular weight (vs. Br) and altered steric effects due to positional isomerism may decrease lipophilicity and binding affinity in hydrophobic targets .
2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS 1361381-50-1)
  • Molecular Formula : C₇H₉BrClN₂O
  • Molecular Weight : 259.52 g/mol
  • Key Differences: Ether oxygen at pyridin-3-yl instead of 2-yl. Monohydrochloride salt (vs. dihydrochloride).
  • Implications : The 3-yl substitution may hinder hydrogen bonding with target proteins, while the single HCl reduces solubility compared to the dihydrochloride form .

Linker and Functional Group Modifications

(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS 953780-70-6)
  • Molecular Formula : C₇H₁₀BrClN₂
  • Molecular Weight : 237.53 g/mol
  • Monohydrochloride salt.
2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride
  • Molecular Formula: C₈H₁₀Cl₃NO
  • Molecular Weight : 242.53 g/mol
  • Key Differences: Phenoxy ring replaces pyridine. 3,5-Dichloro substitution on phenyl.
  • Implications : The phenyl group increases aromaticity but lacks the nitrogen heterocycle’s electronic effects, altering interactions with enzymes or receptors .

Salt Form and Solubility

Compound Salt Form Solubility (Inference)
Target Compound Dihydrochloride High (two HCl ions)
2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride Moderate
(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride Moderate

The dihydrochloride form of the target compound likely offers superior solubility in aqueous media compared to monohydrochloride analogs, enhancing bioavailability in drug formulations .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula MW (g/mol) Substituent Position Salt Form
Target Compound C₇H₁₀BrCl₂N₂O 288.91 Pyridine: 5-Br, O-2 Dihydrochloride
2-[(6-Chloropyridin-3-yl)oxy]ethan-1-amine (2270912-73-5) C₇H₁₁Cl₃N₂O 245.54 Pyridine: 6-Cl, O-3 Dihydrochloride
(S)-1-(5-Bromopyridin-2-yl)ethanamine (953780-70-6) C₇H₁₀BrClN₂ 237.53 Pyridine: 5-Br, CH₂-2 Hydrochloride

Table 2: Key Differences in Functional Properties

Property Target Compound 2-[(6-Cl-pyridin-3-yl)oxy]ethan-1-amine (S)-1-(5-Br-pyridin-2-yl)ethanamine
Halogen Br Cl Br
Linker Ether (OCH₂) Ether (OCH₂) Direct (CH₂)
Solubility (Predicted) High Moderate Moderate

Biological Activity

The compound 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride is an organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride
  • Molecular Formula : C7_7H9_9BrCl2_2N2_2O
  • Molecular Weight : 289.98 g/mol
  • CAS Number : 2839143-90-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the realm of kinase inhibition. Kinases are crucial in signaling pathways that regulate cell growth, metabolism, and apoptosis.

Inhibition of Kinase Activity

Research indicates that derivatives of bromopyridine compounds can act as potent inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit the mTOR pathway, which is often dysregulated in cancer cells .

Biological Activity Studies

Several studies have assessed the biological activity of 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride and related compounds:

Antimicrobial Activity

A study highlighted the antimicrobial properties of bromopyridine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM against Gram-positive and Gram-negative bacteria . The compound demonstrated significant antibacterial activity against multi-drug resistant strains, indicating its potential as a therapeutic agent.

Case Studies

  • Anticancer Potential : A pharmacological study evaluated the effects of bromopyridine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .
  • Kinase Inhibition : In vitro assays showed that the compound effectively inhibited the activity of specific kinases associated with tumor growth. The IC50 values for these interactions were reported in the low nanomolar range, underscoring its potency as a kinase inhibitor .

Data Table: Biological Activity Overview

Biological Activity Target MIC (µM) IC50 (nM) Reference
AntibacterialS. aureus20–40N/A
AntibacterialE. coli40–70N/A
Kinase InhibitionmTORN/ALow nanomolar
Induction of ApoptosisCancer Cell LinesN/AN/A

Q & A

Basic Research Questions

Q. What established synthetic protocols are used for preparing 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride, and how do reaction parameters (e.g., solvent, temperature) influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 5-bromo-2-hydroxypyridine and a halogenated ethanamine precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Acidification : Final dihydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol .

Q. Which analytical techniques are optimal for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H/13^13C NMR identifies substituent positioning on the pyridine ring and amine protonation .
  • HPLC-MS : Reverse-phase HPLC with UV detection (254 nm) and ESI-MS quantifies purity (>95%) and detects hydrolytic degradation .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt (C7_7H10_{10}BrCl2_2N2_2O) .

Q. What storage conditions ensure long-term stability of the dihydrochloride salt?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Periodic Karl Fischer titration monitors hygroscopicity, which can hydrolyze the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., amine proton exchange rates) .
  • DFT calculations : Compare computed chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify rotational isomers .
  • 2D-COSY/NOESY : Resolve overlapping signals caused by diastereomeric intermediates .

Q. What strategies minimize dehydrohalogenation or oxidative degradation during synthesis?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines to exclude moisture/O2_2, which accelerate degradation .
  • Additive screening : Antioxidants (e.g., BHT) or radical scavengers suppress side reactions during heating .
  • pH control : Maintain acidic conditions (pH 3–4) to stabilize the protonated amine .

Q. How does the 5-bromo substituent on pyridine influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilicity mapping : The bromine atom directs nucleophiles to the para-position via resonance withdrawal. Kinetic studies (e.g., competition experiments with 5-chloro analogs) quantify substituent effects .
  • Computational modeling : Fukui indices (using DFT) predict reactive sites on the pyridine ring .

Q. What computational approaches predict biological target interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens binding affinities to kinase domains (e.g., MAPK) using crystal structures from the PDB .
  • MD simulations : AMBER or GROMACS assess binding stability under physiological conditions (e.g., solvation effects) .

Q. How to quantify trace degradation products (e.g., dehalogenated byproducts) in aged samples?

  • Methodological Answer :

  • LC-QTOF-MS : High-resolution mass spectrometry identifies degradation pathways (e.g., loss of Br or HCl) .
  • Isotopic labeling : 15^{15}N-labeled analogs differentiate hydrolysis products from synthetic impurities .

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